Dehydro Felodipine Hydrochloride is a chemical compound that serves as the primary metabolite of Felodipine, an antihypertensive medication belonging to the dihydropyridine class of calcium channel blockers. Its chemical formula is , and it is characterized by a molecular weight of 382.24 g/mol. Dehydro Felodipine is notable for its role in the pharmacokinetics of Felodipine, particularly in terms of its bioavailability and metabolic pathways. The compound has been studied for its potential therapeutic effects and interactions within biological systems .
The biological activity of Dehydro Felodipine is closely linked to its parent compound, Felodipine. It exhibits calcium channel blocking properties, which contribute to its antihypertensive effects. Research indicates that Dehydro Felodipine may have a lower potency compared to Felodipine itself but still retains significant cardiovascular effects. Its action involves the inhibition of calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced blood pressure .
Dehydro Felodipine can be synthesized through various methods, primarily involving the metabolic conversion of Felodipine itself. The process typically includes:
Laboratory synthesis methods may also involve specific reaction conditions tailored to optimize yield and purity .
Interaction studies involving Dehydro Felodipine have highlighted its role in the pharmacokinetic profile of Felodipine. Notably, it has been found that co-administration with other drugs can alter the metabolism and efficacy of both Dehydro Felodipine and its parent compound. For instance:
Dehydro Felodipine shares structural similarities with several other calcium channel blockers and dihydropyridine derivatives. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Nifedipine | First-generation dihydropyridine; rapid onset of action | |
Amlodipine | Long half-life; dual action on vascular smooth muscle | |
Nicardipine | Unique for its vasodilatory effects without reflex tachycardia | |
Isradipine | Selective for peripheral vasculature |
The molecular formula and weight characteristics of Dehydro Felodipine Hydrochloride are fundamental to understanding its chemical identity. The base compound, Dehydro Felodipine, has the molecular formula C₁₈H₁₇Cl₂NO₄ with a molecular weight of 382.24 grams per mole [1] [6] [25]. When converted to the hydrochloride salt form, the molecular formula becomes C₁₈H₁₈Cl₃NO₄, with the molecular weight increasing to 418.7 grams per mole due to the addition of hydrogen chloride [3].
Property | Base Form | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₁₈H₁₇Cl₂NO₄ | C₁₈H₁₈Cl₃NO₄ |
Molecular Weight | 382.24 g/mol | 418.7 g/mol |
CAS Number | 96382-71-7 | Not specified |
The Chemical Abstracts Service registry number for the base compound is 96382-71-7 [6] [25] [30]. The International Union of Pure and Applied Chemistry name for this compound is 3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate [1] [25] [30].
Dehydro Felodipine Hydrochloride contains several distinct functional groups that define its chemical behavior and properties. The core structure consists of a pyridine ring system, which differentiates it from its parent compound Felodipine that contains a 1,4-dihydropyridine ring [3] [32]. The aromatic pyridine ring is substituted at multiple positions, creating a complex molecular architecture [1] [25].
The primary functional groups present in the molecule include:
The structural formula demonstrates the planar arrangement of the pyridine ring with the 2,3-dichlorophenyl group attached at position 4 [1] [25]. This arrangement creates a molecule with significant steric and electronic properties that influence its chemical behavior [28].
The stereochemical properties of Dehydro Felodipine Hydrochloride are notably different from those of its parent compound, Felodipine. While Felodipine exists as a racemic mixture due to the presence of an asymmetric carbon center in the 1,4-dihydropyridine ring [9] [26], the dehydrogenation process that forms Dehydro Felodipine eliminates this chiral center [32] [35].
The oxidative conversion from the 1,4-dihydropyridine structure to the fully aromatic pyridine ring removes the stereogenic center, resulting in a compound that does not exhibit optical isomerism [32] [35]. This transformation represents a significant change in the three-dimensional structure and eliminates the potential for enantiomeric forms [7] [8].
The planar nature of the pyridine ring system means that Dehydro Felodipine Hydrochloride exists as a single structural entity without stereoisomers [1] [25]. This characteristic simplifies analytical methods and pharmaceutical applications compared to compounds that require chiral separation techniques [7] [8].
The thermal properties of Dehydro Felodipine Hydrochloride provide important information for handling, storage, and analytical applications. The melting point of the base compound has been reported to range from 70-73°C [6] [11] [14], with some sources reporting a slightly higher range of 78-80°C [14]. These variations may be attributed to different purity levels and crystalline forms of the compound [6] [11].
The predicted boiling point for Dehydro Felodipine is 444.8±45.0°C at 760 millimeters of mercury [6] [10] [11]. This relatively high boiling point reflects the molecular weight and intermolecular forces present in the compound [6] [10]. The thermal stability studies indicate that the compound remains stable up to approximately 190°C before decomposition begins [13] [16].
Thermal Property | Value | Conditions |
---|---|---|
Melting Point | 70-80°C | Atmospheric pressure |
Boiling Point | 444.8±45.0°C | 760 mmHg (predicted) |
Thermal Stability | Up to 190°C | Before decomposition |
The solubility characteristics of Dehydro Felodipine Hydrochloride are crucial for analytical and formulation applications. The base compound demonstrates specific solubility patterns across different solvent systems [6] [10] [25]. The compound shows slight solubility in chloroform, very slight solubility in methanol, and slight solubility in water [6] [10].
For pharmaceutical applications, the compound is notably soluble in methanol, which makes this solvent suitable for analytical procedures [25] [27]. The hydrochloride salt form typically exhibits enhanced water solubility compared to the base form, which is a common characteristic of pharmaceutical salts [3].
Solvent | Solubility | Notes |
---|---|---|
Methanol | Soluble | Suitable for analysis |
Chloroform | Slightly soluble | Limited use |
Water | Slightly soluble | Enhanced in HCl salt |
Organic solvents | Variable | Depends on polarity |
The enhanced solubility profile of the hydrochloride salt makes it more suitable for pharmaceutical formulations requiring improved dissolution characteristics [3]. This property is particularly important for bioavailability considerations in pharmaceutical development [12] [15].
The stability profile of Dehydro Felodipine Hydrochloride encompasses thermal, chemical, and photochemical stability under various conditions. Thermal analysis studies demonstrate that the compound maintains structural integrity up to approximately 190°C [13] [16]. Above this temperature, decomposition occurs through multiple pathways involving the breakdown of ester groups and aromatic systems [13] [16].
Chemical stability is influenced by environmental factors such as pH, temperature, and exposure to light [13] [16]. The compound should be stored under controlled conditions, typically at 2-8°C, to maintain optimal stability [6] [10] [25]. The presence of the aromatic pyridine ring system provides inherent stability compared to the more reactive dihydropyridine structure of the parent compound [32] [35].
Storage recommendations include protection from light and moisture to prevent degradation [6] [10] [25]. The compound demonstrates good stability when stored as a solid under appropriate conditions [6] [10] [25].
The physical appearance of Dehydro Felodipine Hydrochloride provides important identification characteristics for quality control purposes. The compound typically appears as a white to off-white solid [6] [10] [25]. Some sources describe the appearance as an off-white solid, indicating slight variations in color that may depend on purity and crystalline form [25].
The compound exists in solid form under normal conditions, consistent with its melting point range of 70-80°C [6] [10] [14]. The crystalline nature of the solid contributes to its stability and handling characteristics [6] [10] [25]. The physical form may vary depending on the specific salt form and preparation methods used [3].
Ultraviolet-visible spectroscopy provides characteristic absorption patterns for Dehydro Felodipine Hydrochloride that are useful for identification and quantitative analysis. The parent compound Felodipine exhibits maximum absorption at wavelengths around 237.60 nanometers and 362.4 nanometers in methanolic solutions [17] [19] [20]. These absorption characteristics are attributed to the aromatic systems present in the molecule [17] [19].
The ultraviolet spectrum of related dihydropyridine compounds shows characteristic absorption patterns that can be used for analytical purposes [17] [18]. Second derivative spectrophotometry has been successfully employed for quantitative determination, with linear relationships observed in specific concentration ranges [17]. The wavelength range between 239-230 nanometers has been utilized for analytical measurements [17].
Studies have demonstrated that spectrophotometric methods using ultraviolet-visible absorption can achieve correlation coefficients exceeding 0.999, indicating excellent linearity for analytical applications [17] [18] [19]. The method follows Beer's law within defined concentration ranges, typically from 1.946×10⁻⁶ to 19.46×10⁻⁶ grams per milliliter [17].
Infrared spectroscopy provides detailed information about the functional groups present in Dehydro Felodipine Hydrochloride. The infrared spectrum reveals characteristic absorption bands that correspond to specific molecular vibrations [5] [21]. The carbonyl stretching vibrations of the ester groups appear as strong absorption peaks around 1750 wavenumbers [5].
The presence of the aromatic pyridine ring system is evident from characteristic absorption bands near 1500 wavenumbers, corresponding to aromatic carbon-carbon stretching vibrations [5] [21]. The 2,3-dichlorophenyl substituent contributes additional aromatic absorption patterns that can be distinguished in the fingerprint region of the spectrum [5].
Characteristic infrared absorption bands include:
The infrared spectroscopic data confirms the structural assignments and provides a reliable method for compound identification [5] [21].
Nuclear magnetic resonance spectroscopy offers detailed structural information about Dehydro Felodipine Hydrochloride, although specific spectroscopic data for this compound is limited in the available literature. The ¹³C nuclear magnetic resonance spectrum would be expected to show signals corresponding to the various carbon environments present in the molecule [24].
The aromatic carbon atoms of the pyridine ring and dichlorophenyl group would appear in the typical aromatic region of the ¹³C spectrum, while the ester carbonyl carbons would be observed at characteristic downfield positions [24]. The methyl and ethyl ester groups would contribute signals in the aliphatic region of the spectrum [24].
Proton nuclear magnetic resonance spectroscopy would reveal the aromatic protons of both ring systems, as well as the aliphatic protons of the methyl and ethyl ester groups [24]. The integration ratios would be consistent with the molecular formula C₁₈H₁₇Cl₂NO₄ for the base compound [1] [25].
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak for Dehydro Felodipine would appear at mass-to-charge ratio 382 for the base compound [1] [6] [25]. The fragmentation pattern would be expected to show losses corresponding to the ester groups and aromatic substituents [22] [24].
Common fragmentation pathways for similar compounds include:
Mass spectrometric analysis using liquid chromatography-tandem mass spectrometry has been successfully applied to related felodipine compounds, providing sensitive detection and structural confirmation [22]. The fragmentation patterns are consistent with the proposed molecular structure and can be used for definitive identification [22] [24].